molecular formula C12H21NO6S B3011330 4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid CAS No. 1396971-27-9

4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid

Cat. No.: B3011330
CAS No.: 1396971-27-9
M. Wt: 307.36
InChI Key: JNLXXEXGPIWUOH-UHFFFAOYSA-N
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Description

4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid is a useful research compound. Its molecular formula is C12H21NO6S and its molecular weight is 307.36. The purity is usually 95%.
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Biological Activity

4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid, with the CAS number 1396971-27-9, is an organic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various biochemical and pharmacological contexts due to its potential biological activities. Understanding its mechanisms of action, pharmacokinetics, and therapeutic applications is essential for advancing research in medicinal chemistry.

The molecular formula of this compound is C12H21NO6S, with a molecular weight of 307.36 g/mol. The presence of the Boc group suggests that it may play a significant role in the compound's reactivity and biological activity.

PropertyValue
Molecular FormulaC12H21NO6S
Molecular Weight307.36 g/mol
Purity>90%
IUPAC Name4-[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]sulfanylbutanoic acid

The biological activity of this compound is primarily influenced by its structural components:

  • Boc Group : The Boc group serves as a protecting agent for amines, which can enhance the stability and solubility of the compound in biological systems. This protection allows for selective reactions in synthetic pathways, potentially leading to bioactive derivatives.
  • Sulfanyl Group : The sulfanyl (thioether) functionality may contribute to the compound's reactivity towards electrophiles, which is critical in various biochemical pathways.

Biological Activity

Research indicates that compounds containing sulfanyl groups exhibit diverse biological activities, including:

  • Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals, thereby reducing oxidative stress in cellular environments. This property might be beneficial in treating oxidative stress-related diseases.
  • Antimicrobial Properties : Some studies suggest that related thioether compounds possess antimicrobial activity, which could be explored further for potential therapeutic applications.

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, insights can be drawn from its chemical structure:

  • Absorption : The presence of the Boc group may enhance oral bioavailability due to improved solubility.
  • Metabolism : The compound may undergo enzymatic hydrolysis to release the active amine component, which could then participate in various metabolic pathways.

Properties

IUPAC Name

4-[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]sulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6S/c1-12(2,3)19-11(18)13-8(10(16)17)7-20-6-4-5-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLXXEXGPIWUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCCCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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